molecular formula C22H20FN5OS B2539672 1-[4-(4-fluorophenyl)piperazin-1-yl]-2-{5H-pyrimido[5,4-b]indol-4-ylsulfanyl}ethan-1-one CAS No. 1115940-74-3

1-[4-(4-fluorophenyl)piperazin-1-yl]-2-{5H-pyrimido[5,4-b]indol-4-ylsulfanyl}ethan-1-one

Cat. No.: B2539672
CAS No.: 1115940-74-3
M. Wt: 421.49
InChI Key: PCFLUSFMDTYBMM-UHFFFAOYSA-N
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Description

1-[4-(4-fluorophenyl)piperazin-1-yl]-2-{5H-pyrimido[5,4-b]indol-4-ylsulfanyl}ethan-1-one is a complex organic compound that combines a piperazine ring with a fluorophenyl group and a pyrimidoindole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-fluorophenyl)piperazin-1-yl]-2-{5H-pyrimido[5,4-b]indol-4-ylsulfanyl}ethan-1-one typically involves multiple steps, starting with the preparation of the piperazine and indole derivatives. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-fluorophenyl)piperazin-1-yl]-2-{5H-pyrimido[5,4-b]indol-4-ylsulfanyl}ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[4-(4-fluorophenyl)piperazin-1-yl]-2-{5H-pyrimido[5,4-b]indol-4-ylsulfanyl}ethan-1-one involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses . For example, it may inhibit the activity of monoacylglycerol lipase (MAGL), leading to increased levels of endocannabinoids and subsequent activation of cannabinoid receptors.

Comparison with Similar Compounds

Similar Compounds

    1-(4-fluorophenyl)piperazine: A simpler analog that lacks the pyrimidoindole moiety.

    JNJ-42226314: A compound with a similar structure but different functional groups, known for its selective inhibition of MAGL.

Uniqueness

1-[4-(4-fluorophenyl)piperazin-1-yl]-2-{5H-pyrimido[5,4-b]indol-4-ylsulfanyl}ethan-1-one is unique due to its combination of a piperazine ring, fluorophenyl group, and pyrimidoindole moiety. This structural complexity allows for diverse interactions with biological targets and potential therapeutic applications.

Properties

IUPAC Name

1-[4-(4-fluorophenyl)piperazin-1-yl]-2-(5H-pyrimido[5,4-b]indol-4-ylsulfanyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN5OS/c23-15-5-7-16(8-6-15)27-9-11-28(12-10-27)19(29)13-30-22-21-20(24-14-25-22)17-3-1-2-4-18(17)26-21/h1-8,14,26H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCFLUSFMDTYBMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CSC3=NC=NC4=C3NC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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